4-(benzyloxy)-2,6-dimethoxybenzaldehyde

Description

Architectural Significance and Structural Features within Substituted Benzaldehydes

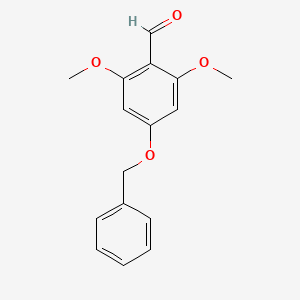

The distinct chemical personality of 4-(benzyloxy)-2,6-dimethoxybenzaldehyde is a direct consequence of its specific substitution pattern on the benzene (B151609) ring. Each substituent plays a critical role in defining the molecule's steric and electronic properties.

The Aldehyde Group (-CHO): Positioned at C1, the aldehyde is the primary reactive site for nucleophilic addition and condensation reactions.

Dimethoxy Groups (-OCH₃) at C2 and C6: The two methoxy (B1213986) groups flanking the aldehyde are a defining feature. Sterically, they create a hindered environment around the formyl proton, which can modulate the aldehyde's reactivity compared to less substituted analogs. Electronically, these groups are electron-donating through resonance, which activates the aromatic ring towards electrophilic substitution, although the steric bulk can direct incoming groups.

Benzyloxy Group (-OCH₂Ph) at C4: This group is arguably the most strategic feature of the molecule. It serves as a robust benzyl (B1604629) protecting group for the phenolic hydroxyl of the parent compound, syringaldehyde (B56468). organic-chemistry.orglibretexts.org The benzyl ether is stable across a wide range of reaction conditions, including acidic and basic environments, yet it can be selectively removed under mild conditions via catalytic hydrogenolysis. libretexts.org This protection strategy is crucial for synthetic routes that require manipulation of other parts of the molecule without affecting the hydroxyl group. pressbooks.pub

Together, these features create a molecule that is pre-functionalized and "synthesis-ready," offering a stable yet versatile platform for constructing complex, highly oxygenated aromatic structures.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.29 g/mol |

| Common Name | O-Benzylsyringaldehyde |

| Parent Compound | Syringaldehyde (4-hydroxy-2,6-dimethoxybenzaldehyde) |

| Key Functional Groups | Aldehyde, Ether (Methoxy), Benzyl Ether |

Strategic Role as a Synthetic Intermediate and Chemical Building Block

The utility of this compound is most evident in its role as a strategic intermediate. Its pre-installed protecting group and unique substitution pattern make it an efficient starting material, saving multiple steps in a synthetic campaign.

One of its most significant applications is in solid-phase organic synthesis, where it is immobilized on a polymer support. In this form, it is often referred to as FDMP resin (4-Formyl-3,5-dimethoxyphenoxymethyl polystyrene). The aldehyde group serves as a versatile anchor or "handle" to which other molecules can be attached, typically through reactions like reductive amination to form secondary amines. This approach allows for the systematic construction of large libraries of related compounds on a solid support, which simplifies purification as excess reagents can be washed away. The final products, which incorporate the benzyloxy-dimethoxybenzoyl moiety, can then be cleaved from the resin for screening and analysis. This methodology is a cornerstone of modern combinatorial chemistry and high-throughput screening for drug discovery. fluorochem.co.ukbachem.com

Furthermore, as a protected derivative of syringaldehyde—a compound known to be a precursor in lignin (B12514952) biosynthesis and to possess antioxidant properties—it serves as a key building block for the synthesis of various natural product analogs and bioactive molecules. researchgate.netncsu.edu Chemists can perform complex transformations on other parts of a synthetic target before the final deprotection step, which unmasks the 4-hydroxyl group to yield the desired syringaldehyde-containing structure.

Table 2: Key Synthetic Roles of this compound

| Role | Application Area | Description |

| Protected Precursor | Natural Product Synthesis | Provides the core structure of syringaldehyde, with the phenolic hydroxyl protected for multi-step synthesis. ncsu.edu |

| Solid-Phase Anchor | Combinatorial Chemistry, Drug Discovery | Used as the functional component of FDMP resin, where the aldehyde acts as a handle for building compound libraries. peptide.com |

| Building Block | Medicinal Chemistry | Enables the incorporation of the highly functionalized 2,6-dimethoxy-4-oxy-phenyl motif into larger, complex drug candidates. |

Overview of Current Research Paradigms and Trajectories

Current research does not typically focus on the synthesis or fundamental properties of this compound itself, but rather on its application as an enabling tool in more complex synthetic endeavors. Its research trajectory is intrinsically linked to the fields it serves, primarily medicinal and combinatorial chemistry.

The prevailing paradigm is its use as a sophisticated building block that facilitates efficiency and strategic planning in total synthesis. The syringaldehyde structural motif is found in a variety of biologically active compounds, and this protected version provides a reliable route to access these complex architectures. researchgate.net Research in areas targeting novel therapeutics often involves the synthesis of numerous analogs of a lead compound for structure-activity relationship (SAR) studies. The use of the corresponding FDMP resin streamlines this process, allowing for the rapid generation of diverse molecules built upon the syringaldehyde core.

Future research will likely continue to exploit this compound's strategic advantages. As synthetic targets become more complex, the demand for well-designed, multi-functional building blocks like O-benzylsyringaldehyde will grow. Its role in constructing libraries for the discovery of new materials and pharmaceuticals ensures its continued relevance in advanced organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-15-8-13(9-16(19-2)14(15)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXRPWCVSRREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)OC)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404816 | |

| Record name | 4-benzyloxy-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679428-14-9 | |

| Record name | 4-benzyloxy-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 2,6 Dimethoxybenzaldehyde

Conventional and Established Synthetic Pathways

Traditional methods for synthesizing 4-(benzyloxy)-2,6-dimethoxybenzaldehyde typically rely on well-understood reactions, primarily involving the modification of a pre-existing benzaldehyde (B42025) core structure.

O-Benzylation of Hydroxylated Benzaldehyde Precursors

The most direct and common method for preparing this compound is through the O-benzylation of 4-hydroxy-2,6-dimethoxybenzaldehyde, also known as syringaldehyde (B56468). sigmaaldrich.comnih.gov This reaction involves the formation of an ether linkage between the hydroxyl group of the syringaldehyde and a benzyl (B1604629) group.

The process generally consists of reacting syringaldehyde with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the benzyl halide in a Williamson ether synthesis. Common bases used for this purpose include potassium carbonate and sodium bicarbonate. mdpi.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com In some variations, a catalyst like sodium iodide may be added to facilitate the reaction. mdpi.com

| Base | Solvent | Reagent | Temperature (°C) | Reference |

| Potassium Carbonate (K₂CO₃) | DMF | Benzyl Chloride | 90 | mdpi.com |

| Sodium Bicarbonate (NaHCO₃) | DMF | Benzyl Chloride | 40 | mdpi.com |

This table presents typical conditions for O-benzylation reactions analogous to the synthesis of this compound.

Alternative Synthetic Routes to the Core Structure

Alternative pathways to the this compound scaffold involve constructing the aldehyde functionality on a pre-benzylated aromatic ring. One such method is the regioselective formylation of 1-benzyloxy-3,5-dimethoxybenzene. semanticscholar.org This can be achieved through ortho-lithiation, where a strong base like n-butyllithium (n-BuLi) selectively removes a proton from the position between the two methoxy (B1213986) groups, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF). semanticscholar.orgwhiterose.ac.uk

Another plausible, though less commonly cited, route is the oxidation of the corresponding alcohol, 4-(benzyloxy)-2,6-dimethoxybenzyl alcohol. This standard organic transformation can be accomplished using a variety of oxidizing agents to yield the desired aldehyde.

Emerging and Eco-Friendly Synthetic Strategies

In line with the growing emphasis on sustainable chemical manufacturing, new methods are being developed that apply the principles of green chemistry to the synthesis of benzaldehyde derivatives. epitomejournals.comresearchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. numberanalytics.comsigmaaldrich.com Key principles relevant to the synthesis of this compound include:

Atom Economy : Designing reactions where the maximum proportion of atoms from the reactants is incorporated into the final product. Catalytic reactions are often superior to stoichiometric ones in this regard. numberanalytics.comijfmr.com

Safer Solvents and Auxiliaries : Minimizing or replacing hazardous solvents with greener alternatives like water, ethanol, or, ideally, conducting reactions under solvent-free conditions. epitomejournals.comijfmr.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com

Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents, which reduces waste. epitomejournals.comnumberanalytics.com

Less Hazardous Chemical Syntheses : Using and generating substances that have little to no toxicity to human health and the environment. sigmaaldrich.comijfmr.com This includes replacing toxic heavy metal oxidants with benign alternatives like molecular oxygen. rsc.org

Catalytic Approaches in the Formation of the Benzaldehyde Scaffold

Modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency and sustainability. For the formation of the benzaldehyde scaffold, several innovative catalytic strategies have emerged.

One promising green approach is the catalytic oxidation of a benzyl alcohol precursor using molecular oxygen as the ultimate oxidant. rsc.org For instance, iron nitrate (B79036) has been shown to effectively catalyze the oxidation of benzyl alcohol to benzaldehyde with high conversion and selectivity. frontiersin.orgnih.gov Other systems may employ metal-free catalysts, such as Eosin Y, which uses visible light to drive the aerobic oxidation of benzyl alcohols. organic-chemistry.org These methods avoid the use of hazardous heavy-metal-based oxidizing agents.

Another advanced strategy involves the synthesis of substituted benzaldehydes from Weinreb amides. acs.orgrug.nlresearchgate.net This one-pot, two-step procedure involves the reduction of a suitable Weinreb amide to form a stable intermediate, which can then undergo a cross-coupling reaction to yield the final aldehyde. acs.orgrug.nl Catalytic debromomethoxylation of dibromomethylarenes using a soft Lewis acid like zinc chloride also presents an alternative route to functionalized benzaldehydes. core.ac.uk These catalytic methods represent the forefront of efficient and environmentally conscious synthesis of complex aldehydes. wikipedia.orgresearchgate.netorgsyn.org

| Approach | Catalyst / Reagent | Oxidant / Conditions | Key Advantage | Reference |

| Catalytic Alcohol Oxidation | Iron Nitrate (Fe(NO₃)₃) | Air / N₂ | Avoids heavy metals, high selectivity | frontiersin.orgnih.gov |

| Photocatalytic Oxidation | Eosin Y | Molecular Oxygen (O₂), Blue LED | Metal-free, mild conditions | organic-chemistry.org |

| One-Pot from Weinreb Amide | Palladium (Pd) catalyst | Organometallic reagents | Versatile for various substitutions | acs.orgrug.nl |

| Catalytic Debromomethoxylation | Zinc Chloride (ZnCl₂) | Benzaldehyde dimethyl acetal | Avoids harsh reagents | core.ac.uk |

This table summarizes emerging and catalytic strategies applicable to the synthesis of the benzaldehyde scaffold.

Chemical Transformations and Reaction Pathways of 4 Benzyloxy 2,6 Dimethoxybenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, including nucleophilic additions and oxidations/reductions, making it a focal point for molecular elaboration.

Formation of Nitriles and Acetonitrile Derivatives (e.g., (4-benzyloxy-2,6-dimethoxyphenyl)acetonitrile synthesis)

The conversion of the aldehyde functional group in 4-(benzyloxy)-2,6-dimethoxybenzaldehyde into a nitrile provides a valuable synthetic route to phenylacetonitrile (B145931) derivatives. This transformation extends the carbon chain by one atom and introduces the versatile nitrile group, which can be further hydrolyzed to carboxylic acids or reduced to amines. A common method to achieve this is through the formation of a tosylhydrazone intermediate, followed by reaction with a cyanide salt. For instance, the aldehyde can be reacted with p-toluenesulfonylhydrazide (TsNHNH2), followed by treatment with a cyanide source like potassium cyanide (KCN), to yield (4-benzyloxy-2,6-dimethoxyphenyl)acetonitrile. almacgroup.com

| Reactant | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | 1. p-Toluenesulfonylhydrazide 2. Potassium Cyanide (KCN) | (4-benzyloxy-2,6-dimethoxyphenyl)acetonitrile | Nitrile Formation |

Condensation Reactions and Imine Formation

The aldehyde group readily undergoes condensation reactions with various nucleophiles. Reaction with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands. Furthermore, the aldehyde can participate in classical carbon-carbon bond-forming reactions. For example, aldol-type condensation reactions with ketones, such as acetone, can occur under basic conditions to yield α,β-unsaturated ketone derivatives. orientjchem.org These products are often valuable as intermediates in the synthesis of curcumin (B1669340) analogues and other biologically active molecules. orientjchem.org

| Reactant | Reaction Type | Reagent | Product Type |

|---|---|---|---|

| This compound | Imine Formation | Primary Amine (R-NH₂) | Imine / Schiff Base |

| This compound | Aldol Condensation | Ketone (e.g., Acetone) + Base (e.g., NaOH) | α,β-Unsaturated Ketone |

Reductions to Alcohol and Oxidations to Carboxylic Acid Analogues

The aldehyde moiety can be easily reduced to a primary alcohol or oxidized to a carboxylic acid. Selective reduction to (4-(benzyloxy)-2,6-dimethoxyphenyl)methanol is typically achieved using mild hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent is highly effective for reducing aldehydes and ketones without affecting other functional groups like ethers.

Conversely, oxidation of the aldehyde to 4-(benzyloxy)-2,6-dimethoxybenzoic acid can be accomplished using various oxidizing agents. nih.gov Mild conditions, such as those employed in the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂), are often preferred to avoid cleavage of the ether linkages. These transformations provide access to the corresponding alcohol and carboxylic acid derivatives, which are important building blocks in their own right.

| Starting Material | Transformation | Typical Reagent(s) | Product |

|---|---|---|---|

| This compound | Reduction | Sodium Borohydride (NaBH₄) | (4-(benzyloxy)-2,6-dimethoxyphenyl)methanol |

| This compound | Oxidation | Sodium Chlorite (NaClO₂), H₂O₂ | 4-(benzyloxy)-2,6-dimethoxybenzoic acid |

Reactions on the Aromatic Ring System

The substitution pattern of the aromatic ring dictates its reactivity towards further functionalization.

Electrophilic Aromatic Substitution Patterns in Dimethoxybenzyloxybenzaldehydes

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating alkoxy groups (two methoxy (B1213986) and one benzyloxy). nih.gov These groups are ortho-, para-directing. nih.gov The positions ortho to the methoxy groups (C-3 and C-5) are strongly activated. The aldehyde group, in contrast, is a deactivating group and a meta-director. However, the powerful activating effects of the three alkoxy substituents typically override the deactivating effect of the aldehyde. nih.govuomustansiriyah.edu.iq Consequently, electrophiles are expected to substitute at the C-3 and C-5 positions, which are ortho to the methoxy groups and meta to the aldehyde. Reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely yield 3,5-disubstituted products. masterorganicchemistry.comyoutube.com

Modifications and Derivatizations of Methoxy and Benzyloxy Groups

The ether groups on the aromatic ring can be selectively cleaved to yield phenols, which can then be further derivatized. The benzyloxy group is particularly susceptible to cleavage by catalytic hydrogenolysis. Using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C), the benzyl (B1604629) group can be removed to yield 4-hydroxy-2,6-dimethoxybenzaldehyde. almacgroup.com This method is generally mild and does not affect the methoxy groups.

The methoxy groups are more robust but can be cleaved using strong reagents. Boron tribromide (BBr₃) is a classic reagent for the demethylation of aryl methyl ethers. Depending on the stoichiometry and reaction conditions, one or both methoxy groups could be cleaved to provide the corresponding hydroxybenzaldehyde derivatives.

| Functional Group | Reaction | Typical Reagent(s) | Product |

|---|---|---|---|

| Benzyloxy Group | Debenzylation (Hydrogenolysis) | H₂, Palladium on Carbon (Pd/C) | 4-hydroxy-2,6-dimethoxybenzaldehyde |

| Methoxy Group | Demethylation | Boron Tribromide (BBr₃) | Corresponding Phenol(s) |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The principles of regioselectivity are crucial in reactions of poly-substituted aromatic compounds, dictating which functional group will react in the presence of others. For instance, in the alkylation of dihydroxybenzaldehydes, the choice of base and solvent can selectively target one hydroxyl group over another. nih.gov Similarly, stereoselectivity, the preferential formation of one stereoisomer over another, is a key aspect of asymmetric synthesis, often guided by the use of chiral auxiliaries or catalysts.

However, without specific experimental studies on this compound, any discussion of its regioselective or stereoselective behavior would be speculative. The electronic effects of the two methoxy groups at positions 2 and 6, combined with the bulky benzyloxy group at position 4, would undoubtedly influence the reactivity of the aldehyde functional group and the aromatic ring. These substituents would exert steric hindrance and electronic effects that could direct incoming reagents to specific positions or favor the formation of a particular stereoisomer in reactions that generate a new chiral center.

Future research is required to elucidate the specific patterns of regioselectivity and stereoselectivity in the chemical transformations of this compound. Such studies would be valuable for the synthesis of complex, stereochemically defined molecules derived from this compound.

Design, Synthesis, and Functionalization of 4 Benzyloxy 2,6 Dimethoxybenzaldehyde Derivatives and Analogues

Synthesis of Acetonitrile and β-Keto Nitrile Intermediates (e.g., 2-(4-benzyloxy-2,6-dimethoxyphenyl)-3-oxobutyronitrile)

The aldehyde functional group of 4-(benzyloxy)-2,6-dimethoxybenzaldehyde is a prime site for carbon-carbon bond formation, enabling its elaboration into various intermediates. One important class of intermediates is β-keto nitriles, which are valuable precursors for the synthesis of heterocycles due to their multiple reactive centers.

The synthesis of β-keto nitriles such as 2-(4-benzyloxy-2,6-dimethoxyphenyl)-3-oxobutyronitrile can be achieved through condensation reactions. A common approach involves the Knoevenagel condensation of the parent aldehyde with an active methylene (B1212753) compound, specifically a β-keto nitrile like acetoacetonitrile (3-oxobutyronitrile). This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, and proceeds through an initial aldol-type addition followed by dehydration to yield an unsaturated intermediate. Subsequent reduction of the carbon-carbon double bond would furnish the target saturated β-keto nitrile. While specific studies detailing this exact transformation for this compound are not prevalent, the methodology is a standard and reliable route in organic chemistry for producing analogous structures. chimia.ch

Table 1: Proposed Synthesis of a β-Keto Nitrile Intermediate

| Reactant 1 | Reactant 2 | Product |

|---|

Incorporation into Polycyclic and Heterocyclic Frameworks

The derivatives of this compound, particularly the β-keto nitrile intermediates discussed previously, are instrumental in constructing complex ring systems. The strategic placement of functional groups allows for cyclization reactions that lead to diverse polycyclic and heterocyclic skeletons.

The pyrazolo[1,5-a] beilstein-journals.orgnih.govtriazine core is a purine (B94841) isostere that has attracted significant attention in medicinal chemistry. scispace.com The synthesis of this heterocyclic system often involves the annelation of a triazine ring onto a pre-existing pyrazole (B372694) scaffold. scispace.com

A synthetic strategy could involve the reaction of a β-keto nitrile intermediate, such as 2-(4-benzyloxy-2,6-dimethoxyphenyl)-3-oxobutyronitrile, with hydrazine (B178648) or a substituted hydrazine. This reaction would lead to the formation of a highly substituted 5-aminopyrazole. This pyrazole derivative, containing the key 4-(benzyloxy)-2,6-dimethoxyphenyl moiety, can then undergo cyclization with reagents that provide a C-N-C fragment to form the fused triazine ring. scispace.com This versatile approach allows for the introduction of various substituents onto the final pyrazolotriazine skeleton, depending on the specific cyclizing agent used. nih.goveurekaselect.com

The utility of this compound and its analogues extends to the synthesis of other important heterocyclic systems, such as dihydropyridines. The Hantzsch ester synthesis, a classic multi-component reaction, can be employed to construct a 1,4-dihydropyridine (B1200194) ring. In a relevant example, the analogue 4,5-dimethoxy-2-nitrobenzaldehyde was successfully used as the aldehyde component in a one-pot reaction with ethyl 3-oxobutanoate and ammonium (B1175870) carbonate under microwave irradiation to yield a highly functionalized dihydropyridine. researchgate.net This demonstrates the feasibility of incorporating the substituted benzaldehyde (B42025) core into such frameworks.

Furthermore, substituted benzyloxy-aromatic compounds can serve as precursors for indole (B1671886) synthesis. For instance, the synthesis of 4-benzyloxyindole (B23222) has been accomplished starting from 6-benzyloxy-2-nitrotoluene through a process involving condensation and reductive cyclization. orgsyn.org This suggests that derivatives of this compound could potentially be converted into highly substituted indole frameworks, which are prevalent motifs in natural products and pharmaceuticals.

Modified Benzyloxy and Dimethoxy Analogues

The synthesis of analogues of this compound allows for the systematic investigation of structure-activity relationships in various applications. Modifications can be made to the benzyloxy protecting group or the methoxy (B1213986) substituents on the aromatic ring.

The preparation of such analogues can start from precursors with different substitution patterns, such as 3,4-dihydroxybenzaldehyde (B13553). mdpi.com Regioselective protection of one hydroxyl group allows for the introduction of various substituted benzyl (B1604629) groups. For example, reaction with different benzyl halides in the presence of a base can yield analogues like 4-(p-methoxybenzyloxy)-3-hydroxybenzaldehyde or 4-(2,6-dichlorobenzyloxy)-3-hydroxybenzaldehyde. mdpi.com Subsequent modification of the remaining hydroxyl group, for instance, through methylation, can provide a diverse library of analogues with varied electronic and steric properties.

Table 2: Examples of Modified Benzyloxy Analogues Synthesized from Dihydroxybenzaldehyde Precursors

| Benzyl Halide Used | Resulting Benzaldehyde Analogue |

|---|---|

| Benzyl bromide | 4-Benzyloxy-3-hydroxybenzaldehyde |

| p-Methoxybenzyl chloride | 3-Hydroxy-4-(p-methoxybenzyloxy)-benzaldehyde |

| o-Nitrobenzyl bromide | 3-Hydroxy-4-(o-nitrobenzyloxy)-benzaldehyde |

Conjugation and Polymer-Bound Derivatives (e.g., polymer-bound 4-Benzyloxy-2,6-dimethoxybenzaldehyde)

Immobilizing reagents on solid supports is a cornerstone of modern high-throughput organic synthesis and peptide synthesis. This compound has been successfully conjugated to a polymer resin to create a valuable tool for solid-phase organic synthesis. fishersci.at

This polymer-bound derivative, also known as FDMP resin, typically consists of the aldehyde linked to a polystyrene backbone, often Merrifield resin, which is cross-linked with divinylbenzene. fishersci.at The aldehyde function serves as a reactive handle for attaching primary amines, making it suitable for applications like Fmoc solid-phase peptide synthesis. The linkage is stable to many reaction conditions but can be cleaved under specific protocols to release the synthesized molecule from the solid support.

Table 3: Properties of Polymer-Bound 4-Benzyloxy-2,6-dimethoxybenzaldehyde

| Property | Description |

|---|---|

| Synonym(s) | FDMP resin, Syringaldehyde (B56468) polymer-bound |

| Polymer Support | Polystyrene, 1% cross-linked with divinylbenzene |

| Particle Size | 100-200 mesh |

| Functional Group | Aldehyde |

| Loading Capacity | 1.0-1.5 mmol/g |

| Application | Fmoc solid-phase peptide synthesis, amine reactive resin |

Strategic Applications of 4 Benzyloxy 2,6 Dimethoxybenzaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Key Precursor in the Synthesis of Complex Organic Molecules

The structure of 4-(benzyloxy)-2,6-dimethoxybenzaldehyde, which is a protected form of an isomer of syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), makes it an important intermediate in multi-step synthetic sequences. The benzyloxy group provides robust protection for the phenolic hydroxyl, allowing for selective reactions at the aldehyde functionality. This protection can be removed under specific conditions, typically through hydrogenolysis, unmasking the phenol (B47542) for further elaboration.

Synthesis of Target Molecules for Pharmaceutical Research

While not directly incorporated into a marketed drug, this compound and its deprotected derivatives serve as valuable scaffolds for the synthesis of biologically active heterocycles. The syringaldehyde core, which can be derived from this compound, is recognized as a key starting material for producing a variety of heterocyclic systems with potential therapeutic applications. researchgate.net The aldehyde group can participate in condensation reactions with amines, hydrazines, and active methylene (B1212753) compounds to form imines, hydrazones, and chalcones, which are precursors to nitrogen- and oxygen-containing heterocycles. Research has demonstrated that syringaldehyde can be effectively utilized to synthesize compounds that are subsequently tested for antioxidant and antitumor activities. researchgate.net The strategic placement of the methoxy (B1213986) groups influences the electronic properties and conformation of the resulting molecules, which can be crucial for their interaction with biological targets. The benzyloxy-protected form allows chemists to perform modifications on other parts of a molecule without affecting the reactive phenol, which might be essential for the final compound's biological activity.

Scaffolding in the Synthesis of Biomimetic Structures

Biomimetic synthesis aims to replicate nature's synthetic strategies to build complex natural products. wikipedia.org Lignin (B12514952), a major component of plant biomass, is rich in phenolic structures like syringaldehyde and vanillin. researchgate.net Therefore, this compound, as a protected syringaldehyde isomer, represents a fundamental building block that mimics these natural phenolic motifs. Its use in synthesis allows for the construction of complex molecular frameworks that are inspired by or derived from natural products. The controlled unmasking of the phenolic hydroxyl group at a late stage in a synthesis can replicate biosynthetic pathways where such functionalities are critical for subsequent enzymatic transformations or for the final biological activity of the natural product. This approach provides a powerful tool for chemists to access complex molecular diversity based on naturally abundant structural templates.

Utilization in Solid-Phase Synthesis Methodologies

One of the most significant applications of this compound is in solid-phase synthesis, particularly as a precursor to specialized linkers used in Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS).

Support for Fmoc Solid-Phase Peptide Synthesis

The compound is a key intermediate for the preparation of 4-formyl-3,5-dimethoxyphenol. nih.gov This phenol is the core component of the acid-labile Backbone Amide Linker (BAL) family. nih.gov Resins functionalized with this linker, sometimes referred to as FDMP (4-Formyl-3,5-dimethoxyphenoxymethyl) resins, are used to synthesize C-terminal modified peptides. In this methodology, the aldehyde group on the resin is used to anchor the first amino acid via a reductive amination reaction, forming a secondary amine linkage to the solid support. Subsequent amino acids are added using standard Fmoc-SPPS protocols. chempep.com The electron-donating properties of the two methoxy groups on the aromatic ring increase the acid lability of the linker, making it compatible with the Fmoc/tBu protection strategy, where the final peptide is cleaved from the resin using moderate concentrations of acid while the acid-stable Fmoc group is removed with a base in each cycle. chempep.comnih.gov

Development of Linkers and Cleavage Strategies

The BAL linker derived from this compound provides an acid-labile handle for attaching the growing peptide chain to the solid support. The cleavage of the peptide from the BAL resin is typically achieved using trifluoroacetic acid (TFA). wpmucdn.com The presence of scavengers in the cleavage cocktail is crucial to prevent the re-attachment of the peptide to the resin and to protect sensitive amino acid side chains from modification by reactive carbocations generated during the cleavage process. sigmaaldrich.comthermofisher.com The degree of acid lability can be fine-tuned by the substitution on the aromatic ring; the two methoxy groups in the BAL linker render it highly sensitive to acid. This allows for the release of the peptide under relatively mild acidic conditions, which helps to preserve the integrity of complex or sensitive peptide sequences.

Table 1: Representative Cleavage Conditions for Acid-Labile Linkers of the BAL Family

| Cleavage Reagent/Cocktail | Composition | Time | Application |

| Trifluoroacetic Acid (TFA) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | 1-3 hours | General purpose cleavage and deprotection of most peptides. |

| Dilute TFA in DCM | 1-5% TFA in Dichloromethane (DCM) | 30-60 min | Mild cleavage for releasing protected peptide fragments. |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | 2-4 hours | For peptides containing tryptophan or methionine to prevent side reactions. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | 2-4 hours | Strong scavenger cocktail for complex peptides, especially those with multiple arginine, cysteine, methionine, or tryptophan residues. |

This table presents typical conditions. Optimal conditions may vary depending on the specific peptide sequence and resin used.

Integration into Novel Material Architectures

Beyond peptide synthesis, the structural motif of this compound is finding increasing use in materials science, primarily as a precursor for the development of sustainable and functional polymers. Its deprotected isomer, syringaldehyde, is a lignin-derived phenolic aldehyde that is being actively explored as a bio-based monomer. emerald.commdpi.com The benzyloxy-protected version offers a synthetic handle to control the polymerization process, allowing the phenolic hydroxyl to be revealed at a specific point in the material's synthesis.

This controlled reactivity is valuable for creating well-defined polymer architectures such as block copolymers or for the post-polymerization modification of materials. Syringaldehyde has been successfully used to synthesize a range of polymers, including epoxy resins, polyesters, and polyacrylates. researchgate.netemerald.com These bio-based polymers exhibit promising thermal and mechanical properties, sometimes comparable to their petroleum-derived counterparts, and often feature enhanced biodegradability. researchgate.net The incorporation of the syringaldehyde unit can also introduce specific functionalities into the material, such as antioxidant properties. ncsu.edu Therefore, this compound is a strategic precursor that enables the integration of these valuable bio-based units into advanced and sustainable material designs.

Table 2: Polymer Types Derived from the Syringaldehyde Structural Motif

| Polymer Class | Monomer/Precursor Role | Key Properties | Potential Applications |

| Epoxy Resins | Syringaldehyde is used to create bio-based epoxy prepolymers. | Good thermal stability, mechanical strength, and fire resistance. researchgate.net | Sustainable coatings, adhesives, composites. emerald.com |

| Polyesters | Used as a diol or diacid precursor after chemical modification. | Can be biodegradable; properties are tunable. | Bio-plastics, fibers, packaging. |

| Polyacrylates | Syringaldehyde is converted to an acrylate (B77674) monomer for polymerization. | High glass-transition temperatures. mdpi.com | Thermoplastics, specialty polymers. |

| Polyurethanes | Serves as a source for bio-based polyols. | Versatile mechanical properties. | Foams, elastomers, coatings. |

Electrospun Nanofibers Incorporating Benzaldehyde (B42025) Derivatives (e.g., 4-(benzyloxy)-3,5-dimethoxybenzaldehyde)

Electrospinning is a versatile technique used to produce continuous nanofibers from a polymer solution through the application of a strong electrostatic force. nih.gov These nanofibers exhibit a high surface-area-to-volume ratio and a porous structure, mimicking the natural extracellular matrix (ECM), which makes them highly suitable for biomedical applications such as tissue engineering, drug delivery, and wound healing. mdpi.comnih.gov The functionalization of these nanofibers by incorporating bioactive molecules can significantly enhance their therapeutic efficacy. dovepress.com

While direct research on incorporating this compound into electrospun nanofibers is not extensively documented in the provided search results, a study on the closely related isomer, 4-(benzyloxy)-3,5-dimethoxybenzaldehyde (B1274108), provides significant insights into the potential of this class of compounds. In a notable study, researchers successfully synthesized 4-(benzyloxy)-3,5-dimethoxybenzaldehyde and incorporated it into polyvinyl alcohol (PVA) nanofibers using the electrospinning technique. researchgate.net PVA is a biodegradable and biocompatible synthetic polymer known for its suitable mechanical properties for tissue engineering. researchgate.net The study investigated the fabrication of these composite nanofibers, often in conjunction with other molecules like β-Cyclodextrin, to explore their biological applications. researchgate.net

The incorporation of benzaldehyde derivatives like this is strategic. The aldehyde group offers a reactive site for further chemical modifications, such as Schiff-base reactions, which can be used to attach other functional molecules. researchgate.net Furthermore, the core structure, derived from natural products like vanillin, can impart beneficial properties such as antioxidant and antimicrobial activities. researchgate.netresearchgate.net The mechanical properties of such functionalized nanofibers, including tensile strength and hydrophilicity, are crucial for their performance and were evaluated in the study. researchgate.net This research demonstrates a clear precedent for embedding complex benzaldehyde derivatives into nanofiber scaffolds to create functional biomaterials.

| Parameter | Value | Reference |

| Polymer Matrix | Polyvinyl Alcohol (PVA) | researchgate.net |

| Incorporated Derivative | 4-(benzyloxy)-3,5-dimethoxybenzaldehyde | researchgate.net |

| Technique | Electrospinning | nih.govresearchgate.net |

| Potential Applications | Tissue Engineering, Drug Delivery | mdpi.comresearchgate.net |

Polymeric and Supramolecular Assemblies

The application of this compound extends into the realm of polymeric and supramolecular chemistry, where its structure is leveraged to create ordered, high-molecular-weight structures.

Polymeric Assemblies:

The availability of this compound in a polymer-bound form is a testament to its utility in solid-phase organic synthesis and the creation of polymeric materials. sigmaaldrich.comfishersci.at Typically supported on resins like Merrifield resin or cross-linked polystyrene, the aldehyde is tethered to a solid support. sigmaaldrich.comfishersci.at This immobilization facilitates its use in multi-step syntheses by simplifying the purification process, as excess reagents and by-products can be washed away from the resin-bound product. The aldehyde functional group serves as a versatile handle for building complex molecules directly on the polymer backbone. sigmaaldrich.com This approach is fundamental in combinatorial chemistry and the development of functional polymers where the benzaldehyde moiety can be transformed into a variety of other functional groups or used as a linking point.

Supramolecular Assemblies:

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, to form well-defined, functional structures. pku.edu.cn The molecular structure of dimethoxybenzaldehyde isomers inherently lends itself to forming such ordered assemblies in the crystalline state. nih.govresearchgate.net

The crystal structures of various dimethoxybenzaldehyde isomers reveal that the molecules are generally planar, which facilitates packing and intermolecular interactions. nih.govresearchgate.net For instance, in the crystal structure of 2,4-dimethoxybenzaldehyde (B23906), π–π stacking interactions between the aromatic rings are observed. nih.gov Similarly, for this compound, the presence of two aromatic rings (the dimethoxy-substituted ring and the benzyl (B1604629) group ring) offers significant potential for π–π stacking. The oxygen atoms of the methoxy and benzyloxy groups, along with the aldehyde oxygen, can act as hydrogen bond acceptors, guiding the self-assembly process. researchgate.net These non-covalent interactions can direct the molecules to arrange themselves into specific, ordered patterns, leading to the formation of complex supramolecular architectures. The dynamic and responsive nature of these non-covalent bonds means that materials constructed via self-assembly can be designed to adapt to external stimuli like changes in pH or temperature. pku.edu.cn

Mechanistic Investigations and Catalysis in Reactions Involving 4 Benzyloxy 2,6 Dimethoxybenzaldehyde and Its Derivatives

Reaction Pathway Elucidation through Spectroscopic and Kinetic Studies

The elucidation of a reaction pathway is a meticulous process that often involves a combination of spectroscopic and kinetic studies. For a reaction involving 4-(benzyloxy)-2,6-dimethoxybenzaldehyde, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be instrumental in identifying and characterizing reactants, intermediates, and products.

In a hypothetical study, the progress of a reaction could be monitored by taking aliquots from the reaction mixture at various time intervals and analyzing them using ¹H NMR spectroscopy. The disappearance of the characteristic aldehyde proton peak of this compound and the appearance of new signals corresponding to the product would allow for the determination of reaction kinetics.

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, provide valuable insights into the reaction mechanism. By systematically varying the concentrations of this compound, other reagents, and the catalyst, the rate law for the reaction can be determined. This information helps to identify the rate-determining step and the composition of the transition state.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, a kinetic study might reveal a first-order dependence on the concentration of both the aryl halide and the palladium catalyst, suggesting that the oxidative addition of the aryl halide to the palladium center is a key step in the catalytic cycle.

Table 1: Hypothetical Kinetic Data for a Cross-Coupling Reaction

| Experiment | [this compound] (M) | [Coupling Partner] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 2.4 x 10⁻⁵ |

Role of Catalysts in Derivatization and Scaffold Formation (e.g., Palladium catalysis in C-H activation)

Catalysts play a pivotal role in the derivatization of this compound by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and controlling selectivity. Palladium catalysis, in particular, has emerged as a powerful tool for C-H activation, enabling the direct functionalization of aromatic rings.

In the case of this compound, the aldehyde group can act as a directing group, facilitating the ortho-C-H activation of the benzene (B151609) ring. The general mechanism for a palladium-catalyzed C-H activation/arylation reaction typically involves the following steps:

Coordination: The palladium catalyst coordinates to the directing group (the aldehyde).

C-H Activation: The palladium catalyst cleaves a C-H bond ortho to the directing group, forming a palladacycle intermediate.

Oxidative Addition: An aryl halide undergoes oxidative addition to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple, forming a new C-C bond and regenerating the active palladium catalyst.

The electronic properties of the substituents on the aromatic ring of this compound influence the C-H activation process. The electron-donating methoxy (B1213986) groups increase the electron density of the ring, which can facilitate the C-H activation step. The bulky benzyloxy group may exert steric effects that influence the regioselectivity of the functionalization.

Scaffolding catalysis is another important concept where a catalyst not only accelerates a reaction but also controls the three-dimensional arrangement of the product. By using a bifunctional catalyst that can bind to the substrate through a reversible covalent bond, it is possible to create a rigid structure that directs the reaction to a specific site, thereby controlling regio- and stereoselectivity. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical step in developing a synthetic method that is both efficient and selective. For reactions involving this compound, several parameters can be varied to maximize the yield of the desired product and minimize the formation of byproducts.

Catalyst System: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is crucial. Different ligands can have a significant impact on the catalytic activity and selectivity by modifying the steric and electronic environment of the palladium center.

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species. A screening of various solvents is often necessary to find the optimal medium for a particular reaction.

Temperature: The reaction temperature affects the reaction rate. While higher temperatures generally lead to faster reactions, they can also promote side reactions and decomposition of the catalyst or products.

Base: In many palladium-catalyzed reactions, a base is required to neutralize the acid generated during the catalytic cycle. The nature and strength of the base can have a profound effect on the reaction outcome.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the reaction parameter space and identify the optimal conditions.

Table 2: Illustrative Optimization of a Heck Reaction

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 45 |

| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | DMF | 100 | 62 |

| 3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | DMF | 100 | 85 |

| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 120 | 92 |

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Benzyloxy 2,6 Dimethoxybenzaldehyde and Its Synthesized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-(benzyloxy)-2,6-dimethoxybenzaldehyde. Through ¹H and ¹³C NMR, the precise chemical environment of each proton and carbon atom in the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected proton signals are distinct for the aldehyde, the aromatic rings, the methoxy (B1213986) groups, and the benzylic methylene (B1212753) group. For instance, in the related compound 4-benzyloxybenzaldehyde, the aldehydic proton appears as a singlet at approximately 9.88 ppm. The benzylic protons (O-CH₂-Ph) typically resonate around 5.14 ppm. chemicalbook.com Aromatic protons on the benzyloxy phenyl group are expected in the 7.3-7.5 ppm range. The protons on the dimethoxy-substituted ring would show characteristic splitting patterns based on their positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum, often around 190-193 ppm, as seen in related phenacyloxy benzaldehyde (B42025) derivatives. orientjchem.org The carbons of the aromatic rings appear in the range of approximately 110-165 ppm. The benzylic methylene carbon signal is expected around 70-71 ppm. orientjchem.org The methoxy group carbons typically give sharp signals around 56 ppm. orientjchem.org

Detailed analysis of chemical shifts, coupling constants (J-values), and integration values from both ¹H and ¹³C NMR spectra allows for the complete and unambiguous assignment of the molecular structure. Data from analogous compounds, such as 2-benzyloxy-4-methoxy-1-phenyl-2'-naphthalene and 4-benzyloxy-3-methoxybenzaldehyde, provide a strong basis for these assignments. rsc.orgspectrabase.com

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Benzaldehydes This table is interactive. Click on the headers to sort the data.

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Benzyloxybenzaldehyde | Aldehyde (-CHO) | 9.88 |

| 4-Benzyloxybenzaldehyde | Aromatic (C₆H₅) | 7.3-7.5 |

| 4-Benzyloxybenzaldehyde | Methylene (-OCH₂-) | 5.14 |

| 4-Phenacyloxy 3-methoxy benzaldehyde | Aldehyde (-CHO) | 9.83 |

| 4-Phenacyloxy 3-methoxy benzaldehyde | Methylene (-OCH₂-) | 5.47 |

| 4-Phenacyloxy 3-methoxy benzaldehyde | Methoxy (-OCH₃) | 3.96 |

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Benzaldehydes This table is interactive. Click on the headers to sort the data.

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Phenacyloxy benzaldehyde derivatives | Aldehyde Carbonyl (>C=O) | 190.64-190.90 |

| 4-Phenacyloxy benzaldehyde derivatives | Ketone Carbonyl (>C=O) | 192.59-193.60 |

| 4-Phenacyloxy benzaldehyde derivatives | Methylene Carbon (-OCH₂-) | 70.59-71.48 |

| 4-Phenacyloxy 3-methoxy benzaldehyde | Methoxy Carbon (-OCH₃) | 56.30 |

| 4-Phenacyloxy benzaldehyde derivatives | Aromatic Carbon adjacent to ether oxygen | 152.63-162.87 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments.

For this compound (C₁₆H₁₆O₄), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. The fragmentation of benzaldehyde derivatives in the mass spectrometer typically involves characteristic losses. Common fragmentation pathways for benzaldehyde itself include the loss of a hydrogen atom to form the [M-1]⁺ ion, and the loss of the formyl radical (-CHO) to yield the phenyl cation [C₆H₅]⁺. chemicalbook.com

In the case of this compound, a prominent fragmentation would be the cleavage of the benzylic ether bond. This can lead to the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, a common fragment for benzyl-containing compounds. Other expected fragments would arise from the loss of methoxy groups and the aldehyde group from the dimethoxy-substituted ring. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule.

Table 3: Predicted Key Fragments for this compound in Mass Spectrometry This table is interactive. Click on the headers to sort the data.

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₆H₁₆O₄]⁺ | 272.10 |

| [M-H]⁺ | [C₁₆H₁₅O₄]⁺ | 271.09 |

| [C₇H₇]⁺ | Tropylium ion | 91.05 |

| [M-C₇H₇]⁺ | [C₉H₉O₄]⁺ | 181.05 |

| [M-CHO]⁺ | [C₁₅H₁₅O₃]⁺ | 243.10 |

| [M-OCH₃]⁺ | [C₁₅H₁₃O₃]⁺ | 241.08 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to its key functional groups. A strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group is anticipated in the region of 1680-1700 cm⁻¹. The C-H stretching of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkages (both methoxy and benzyloxy) will give rise to strong bands, typically in the 1000-1300 cm⁻¹ range. For instance, various dimethoxybenzaldehyde isomers show characteristic C-O stretching bands in this region. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also visible in the Raman spectrum, aromatic ring vibrations often produce strong and sharp signals, which are useful for characterizing the substituted benzene (B151609) rings. The symmetric stretching of the benzene ring is typically a strong feature. The C-H stretching vibrations of the aromatic rings and the methyl groups of the methoxy substituents will also be present in the high-frequency region of the Raman spectrum. A Raman spectrum of 3,4-dimethoxybenzaldehyde (B141060) shows characteristic peaks that can be used for comparison. spectrabase.com

Table 4: Expected Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1680-1700 |

| Aldehyde C-H | Stretch | 2720 & 2820 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ether C-O | Stretch | 1000-1300 |

| Aromatic C-H | Stretch | 3000-3100 |

| Methoxy C-H | Stretch | 2850-2950 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture (e.g., related dimethoxybenzaldehyde derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the packing of molecules in the crystal lattice.

Analysis of the crystal packing in these related structures reveals the presence of various intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which influence the solid-state architecture. nih.govnih.gov These findings provide a strong basis for predicting the likely solid-state conformation and packing of this compound.

Table 5: Crystallographic Data for Related Benzaldehyde Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2,4-Dimethoxybenzaldehyde (B23906) | Monoclinic | P2₁/c | Nearly planar molecule | nih.gov |

| 3,4-Dimethoxybenzaldehyde | Orthorhombic | Pna2₁ | Nearly planar molecule | researchgate.net |

| 4-(Benzyloxy)benzaldehyde (B125253) | Orthorhombic | Pna2₁ | Essentially planar conformation | nih.govresearchgate.net |

Future Research Directions and Innovations in the Chemistry of 4 Benzyloxy 2,6 Dimethoxybenzaldehyde

Development of Cascade and Multicomponent Reactions Utilizing the Benzaldehyde (B42025) Core

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step, enhancing efficiency and reducing waste. nih.govresearchgate.netub.edu The aldehyde functionality of 4-(benzyloxy)-2,6-dimethoxybenzaldehyde is an ideal handle for engaging in such transformations.

Future research will likely focus on employing this benzaldehyde core in established and novel MCRs to rapidly generate libraries of structurally diverse heterocyclic compounds. nih.govresearchgate.net For instance, its participation in reactions like the Ugi, Passerini, or Povarov reactions could yield highly substituted peptidomimetics, depsipeptides, or tetrahydroquinolines, respectively. The electron-rich nature of the aromatic ring may influence the reactivity and outcome of these transformations, potentially leading to novel chemoselectivity.

Cascade reactions, where a sequence of intramolecular or intermolecular transformations occurs under a single set of reaction conditions, are another promising avenue. beilstein-journals.org The aldehyde can be used to initiate a cascade that involves subsequent cyclization, rearrangement, or functionalization steps. Research into designing new cascade sequences starting from this compound could provide access to unique fused-ring systems or polycyclic scaffolds that are otherwise difficult to synthesize.

| Reaction Name | Reactant Types | Potential Product Scaffold | Key Advantage |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives | Rapid access to peptide-like structures |

| Povarov Reaction | Aldehyde, Aniline, Alkene (activated) | Substituted Tetrahydroquinolines | Builds complex nitrogen-containing heterocycles |

| Hantzsch Thiazole Synthesis | Aldehyde, α-Haloketone, Thiourea | Substituted Thiazoles | Efficient synthesis of a key pharmacophore nih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones (DHPMs) | Generates medicinally relevant heterocyclic cores |

Exploration of New Catalytic Systems for Enhanced Transformations

Advances in catalysis are critical for unlocking new reactivity and improving the efficiency and selectivity of chemical transformations. For this compound, future research will explore novel catalytic systems to functionalize both the aldehyde group and the aromatic ring.

Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), presents a key area for innovation. nih.gov NHCs can activate aldehydes to participate in reactions like the Stetter reaction (1,4-addition to Michael acceptors) or benzoin (B196080) condensation, transformations that are challenging with traditional methods. rsc.org Applying bio-inspired NHC catalysis could enable new carbon-carbon bond formations under mild, environmentally friendly conditions. rsc.org

Transition-metal catalysis offers another frontier. Rhodium(III)-catalyzed C-H activation, for example, could enable the direct functionalization of the C-H bonds ortho to the directing aldehyde group, though steric hindrance from the methoxy (B1213986) groups would be a key factor to investigate. acs.org Palladium-catalyzed cross-coupling reactions, following conversion of the aldehyde to a suitable precursor, could also be used to introduce new substituents onto the aromatic core. acs.orgnih.gov The development of catalysts that can overcome the steric bulk and control regioselectivity will be a primary challenge and a significant area of research.

| Catalytic System | Type of Transformation | Potential Outcome | Reference Concept |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Umpolung (Polarity Inversion) of Aldehyde | Stetter reaction products, homoenolate additions | nih.govrsc.org |

| Rhodium(III) Catalysis | C-H Activation/Functionalization | Direct olefination or alkylation of the aromatic ring | acs.org |

| Photoredox Catalysis | Radical-based Transformations | Novel C-C or C-heteroatom bond formations | chimia.ch |

| Biocatalysis (Enzymes) | Asymmetric Reductions/Oxidations | Enantiomerically pure alcohols or carboxylic acids |

Advanced Applications in Drug Discovery and Materials Science through Novel Derivatives

The structural core of this compound is a promising starting point for the synthesis of novel molecules with applications in medicine and materials science. The aldehyde group serves as a versatile anchor for derivatization to produce a wide array of compounds, such as Schiff bases, chalcones, and benzimidazoles, which are known to possess diverse biological activities. researchgate.netmdpi.comresearchgate.netacgpubs.org

In drug discovery, research will focus on synthesizing derivatives and evaluating their therapeutic potential. For example, chalcones derived from substituted benzyloxy benzaldehydes have shown potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. nih.gov Similarly, other benzaldehyde derivatives have demonstrated anti-inflammatory, antimicrobial, and anti-angiogenic properties. biomolther.orgnih.gov The specific substitution pattern of this compound may confer unique pharmacological profiles to its derivatives, making it a valuable scaffold for medicinal chemistry programs. dergipark.org.trmdpi.com

In materials science, the compound's rigid aromatic structure and reactive aldehyde group make it a candidate for incorporation into polymers, resins, or functional materials. Its availability on a polymer-bound support already points to its utility in solid-phase synthesis. chemicalbook.comfishersci.at Future work could explore its use as a monomer for creating specialty polymers with tailored optical or thermal properties, or as a cross-linking agent in resin formulations.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to scalable production is a major challenge in chemistry. Flow chemistry and automated synthesis platforms offer solutions by providing precise control over reaction parameters, enhancing safety, and improving reproducibility. researchgate.netbeilstein-journals.org

Future research will involve integrating the synthesis and derivatization of this compound into continuous flow systems. rsc.org This approach allows for superior heat and mass transfer, enabling reactions to be run safely at higher temperatures and pressures, which can accelerate reaction rates and improve yields. nih.gov Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Furthermore, automated synthesis platforms can be employed for high-throughput experimentation. chimia.ch These systems can rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal protocols for synthesizing derivatives. nih.gov By combining automated platforms with machine learning algorithms, researchers can accelerate the discovery of new reactions and optimize synthetic routes for producing libraries of compounds based on the this compound scaffold for biological screening. researchgate.netnih.gov This synergy between advanced synthesis technology and computational methods will be crucial for unlocking the full potential of this versatile chemical building block. chimia.ch

Q & A

Q. What strategies enable its use in multi-step syntheses of complex molecules (e.g., natural product analogs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.